Cas no 209528-69-8 (Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)

Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(benzyloxy)-4-nitrobenzoate
- Methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate
- 3-benzyloxy-4-nitro-benzoic acid methyl ester
- AGN-PC-003JRJ
- ANW-55212
- CTK6I9783
- methyl 3-benzyloxy-4-nitrobenzoate
- methyl 4-nitro-3-[(phenylmethyl)oxy]benzoate
- SureCN527105
- methyl 4-nitro-3-phenylmethoxybenzoate
- GD-0029
- Methyl3-(benzyloxy)-4-nitrobenzoate
- CS-0316352
- Benzoic acid, 4-nitro-3-(phenylmethoxy)-, methyl ester
- SCHEMBL527105
- MFCD12827787
- methyl-3-(benzyloxy)-4-nitrobenzoate
- AKOS005072943
- DTXSID90567612
- HQCJSGXSVJQJRW-UHFFFAOYSA-N
- 209528-69-8
- Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate
-
- MDL: MFCD12827787
- インチ: InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-13(16(18)19)14(9-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
- InChIKey: HQCJSGXSVJQJRW-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC=C(C(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
計算された属性
- 精确分子量: 287.07939
- 同位素质量: 287.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 362
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 81.4Ų
じっけんとくせい
- PSA: 78.67
Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | GD-0029-50G |
methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate |
209528-69-8 | >95% | 50g |
£2640.00 | 2025-02-09 | |
Key Organics Ltd | GD-0029-1MG |
methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate |
209528-69-8 | >95% | 1mg |
£28.00 | 2025-02-09 | |
TRC | M695983-100mg |
Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate |
209528-69-8 | 100mg |
$ 65.00 | 2022-06-03 | ||
Key Organics Ltd | GD-0029-5G |
methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate |
209528-69-8 | >95% | 5g |
£396.00 | 2025-02-09 | |
A2B Chem LLC | AB19393-1mg |
Methyl 3-(benzyloxy)-4-nitrobenzoate |
209528-69-8 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AB19393-500mg |
Methyl 3-(benzyloxy)-4-nitrobenzoate |
209528-69-8 | >95% | 500mg |
$269.00 | 2024-04-20 | |
Ambeed | A293689-5g |
Methyl 3-(benzyloxy)-4-nitrobenzoate |
209528-69-8 | 95+% | 5g |
$475.0 | 2024-07-28 | |
1PlusChem | 1P002KQP-100mg |
Benzoic acid, 4-nitro-3-(phenylmethoxy)-, methyl ester |
209528-69-8 | 95% | 100mg |
$59.00 | 2023-12-19 | |
Key Organics Ltd | GD-0029-1G |
methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate |
209528-69-8 | >95% | 1g |
£132.00 | 2025-02-09 | |
Apollo Scientific | OR16467-5g |
Methyl 3-(benzyloxy)-4-nitrobenzoate |
209528-69-8 | 5g |
£375.00 | 2024-05-23 |
Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylateに関する追加情報
Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate (CAS No. 209528-69-8): A Comprehensive Overview
Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate (CAS No. 209528-69-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural properties and potential applications. This compound, characterized by a nitro group and a benzyloxy substituent, exhibits intriguing chemical behaviors that make it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate consists of a benzoic acid derivative with both a nitro group at the para position and a benzyloxy group at the meta position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of the nitro group enhances electrophilic aromatic substitution reactions, while the benzyloxy group provides stability and facilitates selective modifications.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds. The nitro group in Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate can be reduced to an amine, introducing new reactive sites for further derivatization. This property has been exploited in the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and antimicrobial drugs. Studies have shown that nitroaromatics can exhibit potent biological activity by interacting with various enzymatic and cellular targets.
The benzyloxy group in this compound also plays a crucial role in its chemical behavior. It serves as a protecting group for hydroxyl or carboxylic acid functionalities, allowing for selective reactions at other positions on the aromatic ring. Additionally, the benzyloxy moiety can enhance solubility and bioavailability when incorporated into larger molecular structures, making it an attractive feature for drug design.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the benzyloxy group with high precision, while metal-halogen exchange reactions facilitate the introduction of the nitro group. These methods not only improve yield but also minimize byproduct formation, ensuring a cleaner synthesis process.
The compound's utility extends beyond pharmaceutical applications. In materials science, Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate has been investigated as a precursor for liquid crystals and organic semiconductors due to its rigid aromatic structure and ability to form stable π-stacking interactions. These properties make it suitable for applications in electronic displays and optoelectronic devices.
In academic research, Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate serves as a model compound for studying reaction mechanisms and developing new synthetic strategies. Its well-defined structure allows researchers to probe fundamental chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed coupling reactions. By understanding these processes at a molecular level, scientists can devise more efficient synthetic routes for other complex molecules.
The growing interest in green chemistry has also influenced the synthesis of Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate. Researchers are increasingly exploring solvent-free reactions, catalytic methods that use less hazardous reagents, and processes that minimize waste generation. These efforts align with broader sustainability goals within the chemical industry and contribute to reducing the environmental impact of pharmaceutical manufacturing.
Future directions in the study of Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate may include exploring its role in drug discovery through high-throughput screening campaigns. By testing derivatives of this compound against various biological targets, researchers can identify novel lead structures with therapeutic potential. Additionally, computational modeling techniques can be employed to predict how different modifications will affect the compound's biological activity, accelerating the drug development pipeline.
In conclusion, Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate (CAS No. 209528-69-8) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, while its reactivity allows for diverse functionalization strategies. As research continues to uncover new possibilities for this molecule, its importance in both academic and industrial settings is likely to grow.
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